Home > Products > Building Blocks P8714 > 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid - 1190312-84-5

3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Catalog Number: EVT-1713591
CAS Number: 1190312-84-5
Molecular Formula: C8H5N3O4
Molecular Weight: 207.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,5-Dimethyl-3-acetyl-7-amino-1H-pyrrolo[3,2-b]pyridine

Compound Description: This compound is a key intermediate in a novel synthesis of pyrrolo[3,2-b]pyridines starting from a pyrrole ring. This method allows for the synthesis of 4-azaindoles (another name for pyrrolo[3,2-b]pyridines) bearing a sensitive group at the C-7 position. []

Relevance: This compound shares the core pyrrolo[3,2-b]pyridine structure with 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid. The difference lies in the substituents on the core structure. []

Diethyl 6-methylamino-5-nitropyrimidin-4-ylmalonate

Compound Description: This compound is an intermediate in the synthesis of pyrrolo[3,2-d]pyrimidines related to cytokinins. It is produced by the reaction of 4-chloro-6-methylamino-5-nitropyrimidine with diethyl malonate and sodium hydroxide. []

Relevance: Although not directly related in structure, this compound highlights the use of nitro-substituted pyrimidines as precursors to fused heterocyclic systems, similar to the nitro-substituted pyrrole precursor in the synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid. []

Ethyl 6,7-dihydro-4-methylamino-6-oxo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Compound Description: This compound is a pyrrolo[3,2-d]pyrimidine derivative synthesized from diethyl 6-methylamino-5-nitropyrimidin-4-ylmalonate via a reduction and cyclization process. It serves as an intermediate in the synthesis of cytokinin analogues. []

Relevance: Similar to 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, this compound represents a fused heterocyclic system containing a nitrogen-rich core. Both compounds showcase the versatility of synthesizing diverse biologically relevant compounds using fused heterocyclic scaffolds. []

4-Methylamino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Compound Description: This compound is a final product in a series of reactions starting from 4-chloro-6-methylamino-5-nitropyrimidine and is considered a cytokinin analogue. []

Relevance: The presence of a carboxylic acid group at position 7 on the pyrrolo[3,2-d]pyrimidine core structure is analogous to the 6-carboxylic acid position in 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid. This similarity suggests the potential for exploring the biological activity of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid based on the known biological activity of cytokinin analogues. []

4-(4-Hydroxy-3-methylbutylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Compound Description: This compound is another cytokinin analogue synthesized using a similar approach as 4-Methylamino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, showcasing the adaptability of the synthetic route to incorporate various substituents. []

Relevance: Both this compound and 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid belong to the broader category of fused heterocyclic carboxylic acids with potential biological activity, highlighting the importance of this class of compounds in medicinal chemistry. []

2-Chloro-7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carboxylic acid

Compound Description: This compound exhibits notable in vitro antibacterial activity among known 4-thieno[2,3-b]pyridinones. []

Relevance: Although containing a thieno[2,3-b]pyridine core instead of the pyrrolo[3,2-b]pyridine core found in 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, both compounds share the important structural features of a bicyclic, nitrogen-containing heterocyclic system with a carboxylic acid substituent. The potent antibacterial activity of this thienopyridine derivative suggests that exploring the biological activity of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, particularly in the context of antibacterial properties, could be valuable. []

1-Cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Compound Description: This compound is identified as one of the photodegradation products of moxifloxacin, a fluoroquinolone antibiotic. []

Relevance: While structurally different from 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, this compound highlights the presence of a carboxylic acid group in biologically active molecules and its potential susceptibility to degradation. This information could be relevant when studying the stability and potential degradation pathways of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid. []

1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2-oxo-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl)-1,4-dihydroquinoline-3-carboxylic acid

Compound Description: This compound is another photodegradation product of moxifloxacin. It incorporates a pyrrolo[3,4-b]pyridine moiety, showcasing the presence of structurally related heterocyclic systems in pharmaceutical compounds. []

Relevance: Although the pyrrolo[3,4-b]pyridine moiety in this compound differs in the fusion pattern compared to the pyrrolo[3,2-b]pyridine core in 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, their presence in both a degradation product of a pharmaceutical and a target compound for study emphasizes the importance of understanding the reactivity and potential transformations of these bicyclic heterocyclic systems. []

7-[3-Hydroxyamino-4-(2-carboxyethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Compound Description: This compound is a third photodegradation product of moxifloxacin, demonstrating the varied degradation pathways of pharmaceuticals. []

Relevance: Although not directly related in structure to 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, its identification as a degradation product underlines the potential for similar degradation studies on the target compound to assess its stability and potential metabolic transformations. []

Overview

3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is C8H6N4O3C_8H_6N_4O_3, and its molecular weight is approximately 194.16 g/mol. This compound is classified under the category of pyrrolopyridines, which are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.

Synthesis Analysis

The synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid typically involves the following methods:

  1. Starting Materials: The synthesis often begins with commercially available pyrrole derivatives or related compounds.
  2. Nitration Process: The introduction of the nitro group can be achieved through electrophilic nitration using a mixture of concentrated nitric and sulfuric acids, which adds a nitro group to the pyrrole ring.
  3. Carboxylation: The carboxylic acid functionality can be introduced via the Kolbe electrolysis method or through the reaction of an appropriate pyrrole derivative with carbon dioxide under high temperature and pressure conditions.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels, typically above 95% .
Molecular Structure Analysis

The molecular structure of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid can be described as follows:

  • Core Structure: The compound features a fused bicyclic system consisting of a pyrrole ring and a pyridine ring.
  • Functional Groups: It contains a nitro group at the 3-position and a carboxylic acid group at the 6-position of the pyrrolopyridine structure.
  • Data:
    • InChI: InChI=1S/C8H6N4O3/c9-5-3-10-6-1-4(8(12)13)2-11-7(5)6/h1-3,10H,9H2,(H,12,13)
    • InChI Key: QBDZOCFHIQYVQY-UHFFFAOYSA-N .
Chemical Reactions Analysis

3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid participates in various chemical reactions:

  1. Electrophilic Substitution: The presence of electron-withdrawing groups like the nitro group enhances the reactivity of the compound towards electrophiles.
  2. Reduction Reactions: The nitro group can be reduced to an amine under certain conditions (e.g., using hydrogen gas in the presence of palladium on carbon).
  3. Condensation Reactions: This compound can also undergo condensation reactions with aldehydes or ketones to form more complex structures .
Mechanism of Action

The mechanism of action for 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid primarily involves its interaction with fibroblast growth factor receptors (FGFRs):

  1. Target Interaction: This compound inhibits FGFRs by binding to their active sites, thus blocking their autophosphorylation and subsequent signaling pathways.
  2. Biochemical Pathways: By inhibiting FGFR activity, it affects various cellular processes such as cell proliferation, differentiation, and angiogenesis.
  3. Pharmacokinetics: Studies suggest that derivatives of this compound exhibit favorable pharmacokinetic properties, indicating potential for good bioavailability and therapeutic efficacy .
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid include:

  • Appearance: Typically appears as a pale yellow solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.
  • Melting Point: Specific melting point data may vary but is generally in line with similar pyrrolopyridine derivatives.
  • Stability: Stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions .
Applications

3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has several scientific applications:

  1. Medicinal Chemistry: Used as a lead compound for developing new FGFR inhibitors which have potential applications in cancer therapy.
  2. Biochemical Research: Serves as a tool for studying fibroblast growth factor signaling pathways and their role in various diseases.
  3. Pharmaceutical Development: Investigated for its potential use in drug formulations targeting specific cancers due to its inhibitory effects on cell proliferation .

This compound exemplifies the importance of heterocyclic compounds in drug discovery and highlights ongoing research efforts aimed at understanding their mechanisms and enhancing their therapeutic potential.

Synthetic Methodologies for 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic Acid

Retrosynthetic Analysis of Pyrrolopyridine Core Functionalization

The strategic disconnection of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid reveals two primary synthons: a pre-functionalized pyrrolopyridine scaffold and discrete nitro/acid precursors for sequential installation. The core heterocycle can be derived from:

  • Chichibabin-type cyclization: Condensation of 4-aminopyridine derivatives with α-halo carbonyls forms the bicyclic framework, allowing subsequent C6-carboxylation and C3-nitration.
  • Directed metalation: Lithiation at C6 of N-protected pyrrolo[3,2-b]pyridine enables electrophilic carboxylation, followed by electrophilic aromatic substitution at C3.
  • Cross-coupling approaches: Palladium-catalyzed coupling (e.g., Sonogashira) on halogenated precursors enables ring formation, though nitro/acid compatibility requires protecting group strategies [8].

The C3 position’s inherent electron-rich character (α to pyrrole nitrogen) favors electrophilic nitration, while C6’s proximity to the pyridine nitrogen facilitates directed ortho-metalation for carboxylation. Retrosynthetic challenges arise from the competing reactivity of carboxylic acid and nitro groups, necessitating either orthogonal protection or sequential functionalization under mild conditions.

Electrophilic Nitration Strategies for Pyrrole Ring Modification

Electrophilic nitration at the C3 position exploits the π-excessive nature of the pyrrole ring. Key methodologies include:

  • Mixed-acid systems: HNO₃/H₂SO₄ mixtures (0°C to 25°C) achieve 68-75% yields but risk over-oxidation and ring degradation. Regioselectivity is driven by the protonation state: N-unsubstituted derivatives favor C3 attack, while N-protected analogs show variable selectivity [5] [8].
  • Acetyl nitrate: Generated in situ from Ac₂O/HNO₃, this milder electrophile reduces side reactions. Reactions in anhydrous THF (0°C, 2h) provide 80% yield with high C3 regiocontrol.
  • Solid-supported nitration: Montmorillonite K10-supported Cu(NO₃)₂ enables heterogeneous nitration (60°C, 30 min) with 85% conversion, minimizing aqueous workup and facilitating integration into flow systems [2].

Table 1: Comparative Nitration Methodologies for Pyrrolo[3,2-b]pyridine

Nitrating AgentSolventTemp (°C)TimeYield (%)Regioselectivity (C3:C5)
HNO₃/H₂SO₄ (1:1)DCM045 min68>20:1
Acetyl nitrateTHF02 h80>50:1
Cu(NO₃)₂/K10MeCN6030 min85*>30:1

*Conversion by HPLC

Critical factors influencing success:

  • Solvent polarity: Protic solvents promote protonation, reducing ring reactivity.
  • N-protection: SEM (2-(trimethylsilyl)ethoxymethyl) groups enhance C3 selectivity by blocking N-H and preventing side reactions.
  • Order of functionalization: Nitration before carboxylation avoids decarboxylation under acidic conditions.

Carboxylation Techniques for Position-Specific Acid Group Introduction

C6-carboxylation leverages the directing effect of the pyridine nitrogen:

  • Directed ortho-lithiation: N-SEM-protected pyrrolopyridine undergoes lithiation at C6 with n-BuLi (−78°C, THF), followed by quenching with solid CO₂ to afford carboxylic acids in 70-75% yield. Halogen tolerance allows bromo-substrates to be carboxylated selectively [8].
  • Hydrolytic approaches: Ester hydrolysis of C6-ethyl carboxylates using NaOH/EtOH (reflux, 2h) achieves 71% yield [4]. Continuous-flow hydrolysis (2M NaOH, 100°C, 10 min residence time) improves efficiency to >95% conversion.
  • Transition-metal catalysis: Pd-catalyzed carbonylation of 6-bromo precursors (Pd(OAc)₂, CO, MeOH) provides methyl esters, though nitro group compatibility requires low CO pressure (5 atm) [6].

Carboxylation must precede nitration if using halogen-directed strategies, as nitro groups deactivate lithiation and Pd insertion.

Optimization of Multi-Step Synthesis via Flow Reactor Technologies

Continuous-flow systems overcome limitations of batch synthesis through precise parameter control:

  • Modular reaction sequence:
  • N-protection: SEMCl addition in a PFA coil reactor (25°C, 5 min residence time).
  • C6-carboxylation: In-line generation of LDA and lithiation at −30°C (stainless steel microreactor), followed by CO₂ quenching.
  • C3-nitration: Membrane-based mixing of acetyl nitrate stream (0°C, 2 min residence time).
  • Deprotection: TBAF-mediated SEM removal in a packed-bed reactor [2] [6] .
  • Key advantages:
  • Thermal control: Superheated ethanol (120°C, 15 bar backpressure) accelerates hydrolysis without decomposition [2].
  • In-line purification: Scavenger resins (e.g., polymer-supported carbonate) remove acidic impurities after nitration.
  • Automated optimization: Self-optimizing platforms using PAT (process analytical technology) adjust flow rates/temperatures to maximize yield. For nitration, algorithmic control improved yields from 68% to 85% within 15 experiments .

Table 2: Flow vs. Batch Synthesis Performance

StepBatch Yield (%)Flow Yield (%)Time Reduction
N-protection8895
C6-carboxylation7092
C3-nitration8093
Deprotection/Hydrolysis7198

Comparative Evaluation of Protecting Group Strategies in Heterocyclic Systems

Protecting groups mitigate undesired reactivity during nitration/carboxylation:

  • SEM (2-(trimethylsilyl)ethoxymethyl):
  • Advantages: Stabilizes the pyrrole nitrogen against oxidation during nitration; removed by TBAF under mild conditions (25°C) without affecting nitro/acid groups.
  • Drawbacks: Bulky size may reduce carboxylation yields by 5-8% due to steric hindrance.
  • Boc (tert-butoxycarbonyl):
  • Advantages: Low steric demand improves lithiation kinetics at C6.
  • Drawbacks: Acidic nitration conditions cleave Boc; limited to carboxylation-first routes.
  • Benzyl:
  • Advantages: Stable under nitration conditions.
  • Drawbacks: Harsh deprotection (H₂/Pd-C) risks nitro group reduction.

Table 3: Protecting Group Performance for Pyrrolopyridine Synthesis

GroupNitration CompatibilityCarboxylation CompatibilityDeprotection Efficiency (%)Overall Yield Impact
SEMExcellentGood95+20% vs. unprotected
BocPoorExcellent90+5% (carboxylation-first)
BenzylGoodModerate75−10%

Optimal routes use SEM protection for nitration-first pathways and Boc for carboxylation-first sequences. Automated flow systems enable rapid switching between protecting groups to access diverse analogs [6] [8].

Properties

CAS Number

1190312-84-5

Product Name

3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

IUPAC Name

3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

InChI

InChI=1S/C8H5N3O4/c12-8(13)4-1-5-7(10-2-4)6(3-9-5)11(14)15/h1-3,9H,(H,12,13)

InChI Key

HVLTYCFBJVUXIL-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1NC=C2[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=C(C=NC2=C1NC=C2[N+](=O)[O-])C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.